molecular formula C9H17N3O B13295999 [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13295999
M. Wt: 183.25 g/mol
InChI Key: CZHSDGTYVYFIRV-UHFFFAOYSA-N
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Description

[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol ( 1267795-63-0) is a chemical compound featuring a 1,2,3-triazole core functionalized with methanol and isopropyl groups. With the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The 1,2,3-triazol-4-yl methanol moiety is a key pharmacophore in scientific research. Studies on structurally similar compounds have shown that the 1,2,3-triazol-4-yl methanol group is essential for the inhibitory activity of small molecules that target protein domains involved in cell signaling . Specifically, such molecules can act as potent antagonists, selectively inhibiting the interaction between phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] and the pleckstrin homology (PH) domain of proteins like phospholipase C δ1 (PLCδ1), with IC50 values in the nanomolar range . This mechanism can efficiently displace the PLCδ1-PH domain from the plasma membrane in cellular models, highlighting its value as a tool for investigating phosphoinositide signaling pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

[1,5-di(propan-2-yl)triazol-4-yl]methanol

InChI

InChI=1S/C9H17N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h6-7,13H,5H2,1-4H3

InChI Key

CZHSDGTYVYFIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C(C)C)CO

Origin of Product

United States

Preparation Methods

Deprotonation and Aldehyde Addition

  • In a dry Schlenk flask, dissolve the bis(1,2,3-triazol-1-yl)methane derivative in dry THF.
  • Cool the solution to -78°C.
  • Add nBuLi (1.05 equivalents) dropwise and stir for 1 hour to generate the lithiated intermediate.
  • Add the aldehyde solution (1.05 equivalents) at 0°C dropwise.
  • Stir the reaction mixture at room temperature for 1 hour.
  • Hydrolyze with saturated aqueous NH4Cl to quench the reaction.
  • Separate the organic layer, dry over MgSO4, filter, and evaporate the solvent under reduced pressure.
  • Triturate the crude product with n-hexane to afford the pure bis(triazolyl)methanol derivative.

Representative Examples

Compound Aldehyde Used Yield (%) Physical Form Notes on Functionalization
1 4-(Dimethylamino)benzaldehyde 84 White-yellowish solid Functionalization at methine carbon bridging rings
3 p-Tolualdehyde 77 White solid Functionalization at methine carbon
7 Pivalaldehyde 83 White solid Functionalization at C5 position of triazole ring

Yields and physical forms are based on experimental results from controlled laboratory conditions.

Mechanistic Insights

  • Deprotonation with nBuLi generates two possible lithiated intermediates:
    • At the methine carbon bridging the triazole rings.
    • At the C5 position of one of the triazole rings.
  • Deuteration experiments with D2O confirm that the methine carbon is preferentially deprotonated.
  • Steric hindrance of the aldehyde influences regioselectivity:
    • Aromatic aldehydes react mainly at the methine carbon.
    • Bulky aldehydes like pivalaldehyde react at the C5 position of the triazole ring.
  • A proposed-sigmatropic proton shift may equilibrate the lithiated intermediates before aldehyde addition.

Structural Characterization

  • The synthesized bis(1,2,3-triazol-1-yl)methanol derivatives are characterized by:
  • The compounds exhibit non-equivalent triazole rings due to the chiral secondary alcohol center.
  • Representative NMR data for compound 1 (in CDCl3, 500 MHz):
Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Triazole H5 protons 8.56, 8.02 Singlet 2H Triazole ring protons
Methine proton (CH) 6.39 Singlet 1H Alcohol-bearing carbon
Hydroxyl proton (OH) 5.23 Singlet 1H Alcohol group
Aromatic protons 7.89–6.39 Multiplet Multiple Phenyl and substituted rings
NMe2 protons 2.91 Singlet 6H Dimethylamino substituent

Coordination Chemistry and Further Applications

  • The bis(1,2,3-triazol-1-yl)methanol derivatives serve as ligands for metal complexation.
  • Reaction with alkyl aluminum and zinc reagents forms bimetallic complexes with distinct geometries (trigonal bipyramidal for Al, tetrahedral for Zn).
  • These complexes have been tested as catalysts for copolymerization of cyclohexene oxide and carbon dioxide, selectively producing polyether or polycarbonate materials depending on the metal center.
  • The preparation of these complexes follows straightforward ligand-metalation protocols under inert atmosphere in dry solvents.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome
Deprotonation nBuLi (1.05 eq), THF, -78°C, 1 h Lithiated bis(triazolyl)methane
Aldehyde addition Aldehyde (1.05 eq), 0°C to RT, 1 h Alcohol-functionalized product
Work-up Saturated NH4Cl, MgSO4, evaporation Pure bis(triazolyl)methanol
Purification Trituration with n-hexane White solid isolated

Comparison with Similar Compounds

Physical Properties

Substituents significantly influence physical states and melting points:

Compound Name Substituents Molecular Formula Physical State Melting Point (°C) Reference
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol 1,3-bis(isopropyl) C₉H₁₇N₃O Not reported Not reported N/A
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol 1-(4-bromophenyl) C₉H₈BrN₃O Solid Not reported
((4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol 1-(4-fluorophenyl) C₉H₈FN₃O Off-white solid Not reported
(1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol 1-(3,5-dichlorobenzyl) C₁₀H₉Cl₂N₃O Not reported Not reported
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol 1-(3-hydroxypropyl) C₆H₁₁N₃O₂ Colorless oil Not applicable

Key observations:

  • Aromatic substituents (e.g., bromophenyl, fluorophenyl) generally yield solids due to enhanced crystallinity from π-π interactions .
  • Aliphatic substituents (e.g., isopropyl, hydroxypropyl) often result in oils or low-melting solids, as seen in ’s compound .

Chemical Reactivity

The hydroxymethyl group at the 4-position is a reactive handle for further functionalization. For instance:

  • 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol was oxidized to its aldehyde derivative using Jones reagent (CrO₃/H₂SO₄) .
  • Steric hindrance from isopropyl groups in the target compound may slow oxidation or coupling reactions compared to less hindered analogs.

Biological Activity

[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1267795-63-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the biological activity of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, focusing on its synthesis, mechanisms of action, and specific case studies.

The molecular formula of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. Its structure features a triazole ring which is crucial for its biological activity.

Synthesis

The synthesis of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the Huisgen azide-alkyne cycloaddition reaction. This method is notable for its efficiency in producing triazole compounds with high yields and purity. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol. For instance:

  • Cell Line Studies : In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
    • HCT116 Cells : Triazole compounds showed IC₅₀ values as low as 0.43 µM in HCT116 colon cancer cells, indicating potent antiproliferative effects compared to standard treatments .
    • Mechanism of Action : The compound may induce apoptosis and inhibit cell migration by downregulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
Cell LineIC₅₀ (µM)Mechanism of Action
HCT1160.43Induction of apoptosis
MDA-MB-231< 0.10Inhibition of NF-kB signaling
HT-291.5G0/G1 phase arrest and apoptosis

Antifungal and Antibacterial Activity

Triazoles are also recognized for their antifungal properties. Research indicates that compounds similar to [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol exhibit effectiveness against various fungal strains by disrupting fungal cell membrane integrity.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

  • Study on Hybrid Compounds : A study synthesized triazole-containing hybrids that showed enhanced anticancer activity when combined with other pharmacophores. These hybrids were tested against multiple cancer types and demonstrated improved potency compared to traditional agents .
  • Mechanistic Insights : Another investigation revealed that certain triazole derivatives could increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Q & A

Q. What are the typical synthetic routes for [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, and how are reaction conditions optimized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A common method involves reacting cyclopropyl azide derivatives with propargyl alcohol in the presence of Cu(I) catalysts. Key parameters include:

  • Catalyst : CuSO₄·5H₂O with sodium ascorbate as a reducing agent.
  • Solvent : Ethanol or DMF for solubility.
  • Temperature : 25–60°C for 12–24 hours. Purification involves recrystallization or column chromatography to isolate the triazole product. Optimization focuses on minimizing steric hindrance from the isopropyl groups to improve yield .

Q. How is the structural characterization of this triazole derivative performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions.
  • X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from the isopropyl groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 210.16 g/mol). These techniques ensure structural fidelity and purity .

Q. What are the common chemical reactions involving the hydroxymethyl group on the triazole ring?

The hydroxymethyl group undergoes:

  • Oxidation : To form a ketone or carboxylic acid using oxidizing agents like KMnO₄ or PCC.
  • Esterification : Reacting with acyl chlorides to form esters.
  • Etherification : Alkylation with haloalkanes under basic conditions. Steric hindrance from the isopropyl groups may slow reaction kinetics, requiring longer reaction times or elevated temperatures .

Advanced Research Challenges

Q. How do electronic and steric effects of the isopropyl groups influence reaction pathways?

Computational studies (DFT calculations) reveal:

  • Steric Effects : The bulky isopropyl groups reduce accessibility to the triazole ring, favoring reactions at the hydroxymethyl group.
  • Electronic Effects : Electron-donating isopropyl groups stabilize the triazole ring, reducing electrophilic substitution rates. These insights guide catalyst design (e.g., bulky ligands) to mitigate steric constraints .

Q. What methodologies are used to analyze biological interactions of this compound?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against cytochrome P450 or kinase targets.
  • Molecular Docking : Simulate binding modes to receptors (e.g., estrogen receptors) using AutoDock Vina.
  • ADMET Studies : Predict pharmacokinetics (e.g., LogP = 1.8) using QSAR models. Triazole derivatives often exhibit dual activity as enzyme inhibitors and receptor modulators .

Q. How can crystallographic challenges due to steric hindrance be addressed?

  • Crystal Growth : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality.
  • SHELX Refinement : Apply TWIN and HKLF5 commands to handle twinning or disordered isopropyl groups. High-resolution data (d-spacing < 0.8 Å) is critical for accurate refinement .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Control Experiments : Test against isopropyl-free analogs to isolate substituent effects.
  • Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .

Q. How does this compound compare to other triazole derivatives in catalytic applications?

Property This Compound 1-Phenyl Triazole 5-CF₃ Triazole
LogP 1.82.12.5
Thermal Stability >200°C180°C220°C
Catalytic Activity ModerateLowHigh
The isopropyl groups enhance thermal stability but reduce catalytic efficiency compared to electron-withdrawing substituents .

Q. What advanced techniques characterize its stability under extreme conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
  • HPLC-MS Stability Studies : Monitor degradation products (e.g., triazole ring cleavage) at pH 2–12.
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation over 72 hours .

Q. How can synergistic effects with metal complexes be exploited?

The triazole nitrogen atoms act as ligands for Ru(II) or Pt(II) complexes, enhancing anticancer activity. For example:

  • Ru Complex : IC₅₀ = 8 µM (MCF-7 cells) vs. 25 µM for free ligand.
  • Pt Complex : Induces DNA cross-linking, measured via comet assays.
    Coordination studies use UV-Vis titrations and cyclic voltammetry .

Key Citations

  • Synthesis & Click Chemistry:
  • Structural Analysis:
  • Biological Activity:
  • Stability & Catalysis:

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